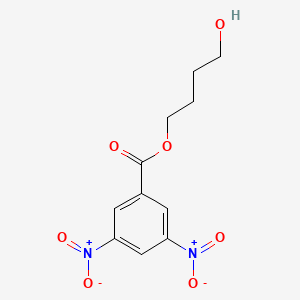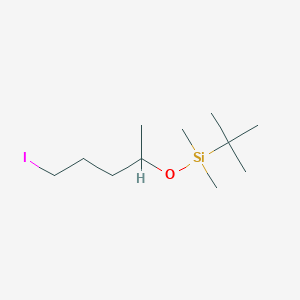
Silane, (1,1-dimethylethyl)(4-iodo-1-methylbutoxy)dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, (1,1-dimethylethyl)(4-iodo-1-methylbutoxy)dimethyl- is a specialized organosilicon compound It is characterized by the presence of a silane group bonded to a 4-iodo-1-methylbutoxy group and a 1,1-dimethylethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)(4-iodo-1-methylbutoxy)dimethyl- typically involves the reaction of appropriate silane precursors with 4-iodo-1-methylbutanol under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as solvent extraction, crystallization, and drying to ensure high purity and yield of the final product.
化学反应分析
Types of Reactions
Silane, (1,1-dimethylethyl)(4-iodo-1-methylbutoxy)dimethyl- can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form silanols or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form silanes with different substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include silanes with different functional groups replacing the iodine atom.
Oxidation Reactions: Products include silanols and other oxidized silicon compounds.
Reduction Reactions: Products include silanes with reduced substituents.
科学研究应用
Silane, (1,1-dimethylethyl)(4-iodo-1-methylbutoxy)dimethyl- has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: Employed in the modification of biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
作用机制
The mechanism of action of Silane, (1,1-dimethylethyl)(4-iodo-1-methylbutoxy)dimethyl- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The pathways involved may include the formation of siloxane bonds and the release of iodine, which can further participate in secondary reactions.
相似化合物的比较
Similar Compounds
- Silane, (1,1-dimethylethyl)dimethyl(tetracosyloxy)-
- Silane, (1,1-dimethylethyl)dimethyl(4-methylphenoxy)-
- Silane, chloro(1,1-dimethylethyl)dimethyl-
Uniqueness
Silane, (1,1-dimethylethyl)(4-iodo-1-methylbutoxy)dimethyl- is unique due to the presence of the 4-iodo-1-methylbutoxy group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for specialized applications where other similar silanes may not be suitable.
属性
CAS 编号 |
74500-60-0 |
|---|---|
分子式 |
C11H25IOSi |
分子量 |
328.30 g/mol |
IUPAC 名称 |
tert-butyl-(5-iodopentan-2-yloxy)-dimethylsilane |
InChI |
InChI=1S/C11H25IOSi/c1-10(8-7-9-12)13-14(5,6)11(2,3)4/h10H,7-9H2,1-6H3 |
InChI 键 |
OMQJPDWPFDDARI-UHFFFAOYSA-N |
规范 SMILES |
CC(CCCI)O[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(Phenylsulfanyl)-3-(trimethylsilyl)prop-2-en-1-yl]cyclododecan-1-ol](/img/structure/B14440095.png)
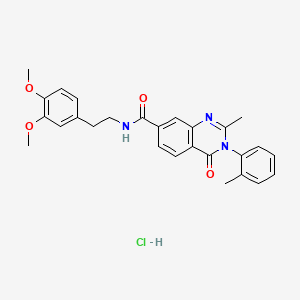
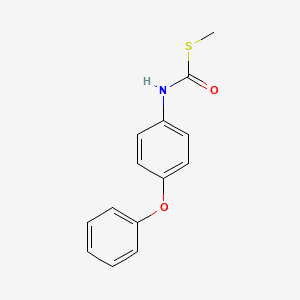
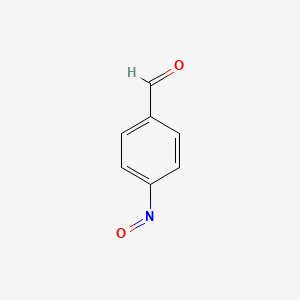
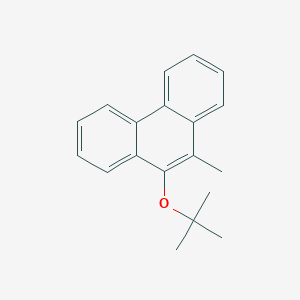

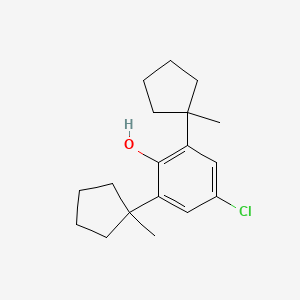
![3-Butyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14440135.png)

![1-[3-(Piperidin-1-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14440140.png)
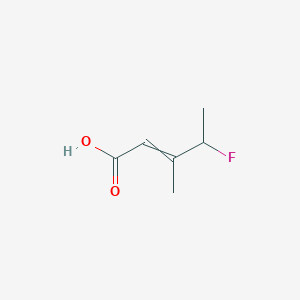
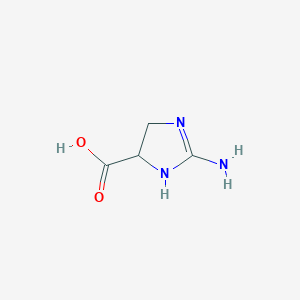
![2-Thiazolamine, N-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B14440158.png)
